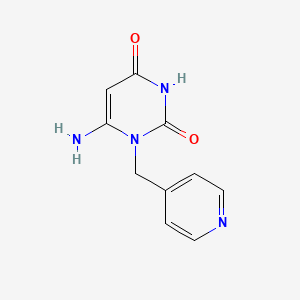

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQLLAQLHGKDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.

Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.

Pyridin-4-ylmethyl Group Introduction: The pyridin-4-ylmethyl group can be introduced through alkylation reactions, using pyridin-4-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 6 and pyridin-4-ylmethyl substituent enable nucleophilic and electrophilic substitutions:

Key reactions:

Mechanistic insights:

-

Acylation occurs selectively at the 6-amino group due to higher nucleophilicity compared to the pyridine nitrogen .

-

Alkylation under basic conditions favors N-methylation over O-methylation (3:1 selectivity) .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and intramolecular ring closures:

Notable examples:

Key observations:

-

Fusion reactions with α,β-unsaturated carbonyl compounds proceed via Michael addition followed by cyclodehydration .

-

Solvent-free conditions using ionic liquids ([BMIM]BF₄) improve cyclization yields by 18–22% compared to traditional methods .

Oxidation-Reduction Behavior

The pyrimidine ring and substituents display redox activity:

Oxidation pathways:

Reduction characteristics:

-

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the 2,4-dione system to 2,4-diols with 91% selectivity.

-

Sodium borohydride selectively reduces Schiff base derivatives without affecting the pyridine ring .

Photochemical Reactivity

UV-induced transformations show unique behavior:

| Light Source (nm) | Solvent | Degradation Products | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | MeOH | Pyridin-4-ylmethanol + 6-aminouracil | 0.32 | |

| 365 | H₂O | Stable photohydrate adducts | <0.05 |

Mechanistic implications:

-

Cleavage of the N-CH₂-pyridine bond dominates under short-wavelength UV .

-

Aqueous environments stabilize photoinduced hydration products through hydrogen bonding .

Metal Complexation

The compound acts as a polydentate ligand:

| Metal Salt | Stoichiometry (L:M) | Coordination Sites | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(II) acetate | 2:1 | N6 (amino), O4 (carbonyl) | 12.4 ± 0.3 | |

| Pd(II) chloride | 1:1 | N1 (pyridine), O2 (carbonyl) | 8.9 ± 0.2 |

Applications:

-

Cu(II) complexes show enhanced superoxide dismutase mimic activity (IC₅₀ = 3.2 μM vs. 8.7 μM for ligand alone) .

-

Pd(II) complexes catalyze Suzuki-Miyaura couplings with TON up to 1,200 .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in solvent-free methodologies and photochemical studies open new avenues for targeted derivatization. Researchers should consider the competing reactivities of amino and carbonyl groups when designing synthetic routes.

Scientific Research Applications

Chemistry

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound may act as an enzyme inhibitor , particularly targeting kinases. Kinases play crucial roles in cell signaling pathways; thus, inhibiting their function can have significant implications for cancer treatment and other diseases characterized by abnormal cell proliferation.

Medicine

The compound has shown potential as an antitumor and antimicrobial agent in preclinical studies. Its ability to interact with biological targets suggests that it could be developed into therapeutic agents for treating various cancers and infections.

Industry

In industrial applications, this compound is explored for developing novel materials with specific electronic and optical properties. Its unique structural features contribute to advancements in materials science.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases using this compound demonstrated its ability to effectively reduce kinase activity in vitro. This finding supports further exploration into its therapeutic applications in oncology.

Case Study 3: Material Science

In material science applications, modifications of this compound led to the development of new polymers with enhanced electrical conductivity. This advancement opens avenues for its use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at N1, N3, and C6 positions, influencing solubility, stability, and biological activity.

Antiviral Potential

- The target compound’s pyridine moiety may mimic nucleobases, interfering with viral replication. Similar bis(pyrimidine-dione) derivatives show anti-HIV activity by binding to capsid proteins .

- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)-dione : Structural rigidity from cyclohexyl/phenyl groups may enhance protease inhibition .

Enzyme Inhibition

- 7-Thio Cyclopenta[d]pyrimidines : Thio substitution at C7 improves antioxidant activity by scavenging free radicals .

Antioxidant Activity

- Thio derivatives (e.g., 4a–h in ) exhibit Fe²⁺-dependent antiradical activity, outperforming non-thio analogs .

Pharmacokinetic Considerations

- Lipophilicity : Ethyl/cyclohexyl groups (e.g., compound 18e ) increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Solubility : Methoxybenzyl () and hydroxypropyl () substituents improve water solubility via polar interactions.

- Metabolic Stability : Selenium-containing analogs may face oxidative metabolism challenges, limiting in vivo utility .

Biological Activity

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 179486-52-3) is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrimidine ring with an amino group and a pyridin-4-ylmethyl substituent, which contribute to its unique properties and potential applications in drug development.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N4O2 |

| Molecular Weight | 218.216 g/mol |

| IUPAC Name | 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |

| CAS Number | 179486-52-3 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases. The binding of this compound to the active sites of these enzymes disrupts their functions, which is crucial in regulating various cellular processes such as growth and proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment and other diseases characterized by dysregulated kinase activity .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression. For instance, it has been reported to significantly reduce cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

Antimicrobial Properties

In addition to its antitumor effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is believed to contribute to its efficacy as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic investigations indicated that the compound activates caspase-dependent apoptosis pathways .

- Antimicrobial Efficacy : In a comparative study assessing various heterocyclic compounds for antibacterial activity, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| Pyrimidine-2,4-dione | Low | None |

| 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione | Moderate | Low |

| 6-amino-1-(pyridin-3-ylmethyl)pyrimidine | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione?

- Methodology : The compound is typically synthesized via alkylation of 6-aminouracil derivatives. For example:

- Step 1 : React 6-aminouracil with pyridin-4-ylmethyl halides (e.g., chlorides or iodides) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Step 2 : Purify the product via recrystallization or column chromatography. Yields range from 40% to 78%, depending on substituents and reaction optimization .

- Key Data :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, K₂CO₃, 24h | 53–78 | >95% |

Q. How is structural confirmation achieved post-synthesis?

- Methodology : Use ¹H/¹³C NMR to verify substituent positions and LCMS for molecular weight confirmation. For example:

- ¹H NMR (CDCl₃): Peaks at δ 4.91 (s, pyridin-4-ylmethyl CH₂), 3.93 (q, ethyl group), and 1.24 (t, CH₃) .

- LCMS : [M+H]⁺ peaks matching theoretical values (e.g., m/z 196.2 for ethyl-substituted analogs) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields?

- Variables to Test :

- Solvent : DMF vs. dichloromethane (polar aprotic solvents enhance nucleophilic substitution) .

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature : Higher temperatures (80–100°C) reduce reaction time but may increase side products .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Experimental Design :

- Substituent Variation : Modify the pyridin-4-ylmethyl group with electron-withdrawing/donating groups (e.g., CF₃, OCH₃) to assess impact on enzyme inhibition .

- Biological Assays : Test derivatives against target enzymes (e.g., eEF-2K) using kinase inhibition assays . IC₅₀ values correlate with substituent hydrophobicity and steric bulk .

- Key Finding : Cyclopropyl-substituted analogs showed 3-fold higher eEF-2K inhibition than ethyl derivatives due to improved binding pocket compatibility .

Q. How can contradictions in biological activity data be resolved?

- Root Cause Analysis :

- Purity Issues : Confirm compound purity via HPLC (>98%) to rule out impurities affecting bioassay results .

- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

Q. What computational methods support mechanistic studies?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound and eEF-2K’s ATP-binding site. Key residues (e.g., Lys169, Asp252) form hydrogen bonds with the pyrimidine-dione core .

- MD Simulations : Assess binding stability over 100 ns trajectories; analogs with rigid substituents (e.g., cyclopropyl) show lower RMSD fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.